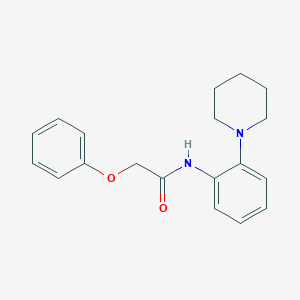
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPAA is a member of the acetamide family, which is a group of compounds that have been shown to have a wide range of biological activities. PPAA has been shown to have a number of interesting properties that make it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is not fully understood, but it is thought to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in a number of physiological processes, including cell signaling and stress response. By modulating the activity of this receptor, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide may be able to affect a wide range of physiological processes.
Biochemical and Physiological Effects
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the production of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects, which may make it useful for treating a variety of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in scientific research is that it is a highly specific tool for studying the sigma-1 receptor. This specificity allows researchers to study the role of this receptor in a variety of physiological processes. However, one limitation of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is that it can be difficult to work with due to its low solubility in water. This may make it challenging to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide. For example, researchers could explore the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in treating a variety of neurological and psychiatric disorders. Additionally, researchers could investigate the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in studying the role of the sigma-1 receptor in other physiological processes, such as cancer progression and immune function. Overall, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminophenylpiperidine with phenoxyacetyl chloride in the presence of a base. The resulting compound can then be purified using standard techniques such as column chromatography.
科学的研究の応用
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is as a tool for studying the role of certain receptors in the brain. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to bind to a specific type of receptor, known as the sigma-1 receptor, which is involved in a variety of physiological processes.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(15-23-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22) |
InChIキー |
IUYPJKYOHWUNDH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-naphthamide](/img/structure/B244795.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244798.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244799.png)
![N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244800.png)
![4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244804.png)
![3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244805.png)
![N-[4-(isobutyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B244807.png)
![3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244808.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244810.png)
![N-[4-(isobutyrylamino)phenyl]pentanamide](/img/structure/B244812.png)
![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)